molecular formula C₂₅H₃₄N₆O₈S₂ B1663033 Apilimod mesylate CAS No. 870087-36-8

Apilimod mesylate

カタログ番号 B1663033
CAS番号: 870087-36-8
分子量: 610.7 g/mol
InChIキー: GAJWNIKZLYZYSY-OKUPSQOASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Apilimod inhibits the synthesis of two lipids, PtdIns5P and PtdIns (3,5)P2, which are produced by the lipid kinase enzyme PIKfyve . The syntheses of these lipids are efficiently and similarly inhibited by apilimod in in vitro assays .


Molecular Structure Analysis

The molecular formula of Apilimod mesylate is C25H34N6O8S2 . Its molecular weight is 610.700 .


Chemical Reactions Analysis

Apilimod inhibits not only PtdIns (3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation . It also triggers a marked reduction of both lipids in the context of intact cells .

科学的研究の応用

Treatment of B-cell non-Hodgkin lymphoma

  • Scientific Field : Oncology
  • Application Summary : Apilimod has been identified as a first-in-class PIKfyve kinase inhibitor for the treatment of B-cell non-Hodgkin lymphoma (B-NHL). It exhibits selective cytotoxic activity in B-NHL compared with normal cells .
  • Methods of Application : Apilimod was identified through high-throughput screening of clinical-stage drugs. It was found to have nanomolar activity in vitro .
  • Results : In vivo studies demonstrated single-agent efficacy as well as synergy with approved B-NHL drugs. Apilimod was found to induce B-NHL cytotoxicity through a unique mechanism of action that involves the disruption of lysosomal function .

Treatment of Alzheimer’s Disease

  • Scientific Field : Neurology
  • Application Summary : A study of a frontotemporal dementia mouse model suggests that Apilimod, when injected directly into the hippocampus, increases lysosomes and decreases excitotoxicity .
  • Results : The neuroprotective potential of Apilimod is not known if used systemically .

Treatment of Viral Diseases

  • Scientific Field : Virology
  • Application Summary : Apilimod has been repurposed as a potential antiviral drug, with possible applications in the treatment of viral diseases such as Ebola virus disease, Lassa fever, and COVID-19 .
  • Results : The effectiveness of Apilimod in treating these viral diseases is still under investigation .

Treatment of Amyotrophic Lateral Sclerosis (ALS)

  • Scientific Field : Neurology
  • Application Summary : Apilimod mesylate is under clinical development for the treatment of ALS .
  • Results : According to GlobalData, Phase II drugs for ALS have a 65% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

Treatment of Frontotemporal Dementia

  • Scientific Field : Neurology
  • Application Summary : A study of a frontotemporal dementia mouse model suggests that Apilimod, when injected directly into the hippocampus, increases lysosomes and decreases excitotoxicity .
  • Results : The neuroprotective potential of Apilimod is not known if used systemically .

Treatment of Coronavirus Disease 2019 (COVID-19)

  • Scientific Field : Virology
  • Application Summary : Apilimod mesylate is under development for the treatment of COVID-19 caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
  • Results : The effectiveness of Apilimod in treating COVID-19 is still under investigation .

Treatment of Crohn’s Disease and Rheumatoid Arthritis

  • Scientific Field : Immunology
  • Results : The effectiveness of Apilimod in treating these autoimmune diseases is still under investigation .

Treatment of Follicular Lymphoma

  • Scientific Field : Oncology
  • Application Summary : Apilimod mesylate is under development for the treatment of follicular lymphoma .
  • Results : The effectiveness of Apilimod in treating follicular lymphoma is still under investigation .

Treatment of Diffuse Large B-Cell Lymphoma

  • Scientific Field : Oncology
  • Application Summary : Apilimod mesylate is under development for the treatment of diffuse large B-cell lymphoma .
  • Results : The effectiveness of Apilimod in treating diffuse large B-cell lymphoma is still under investigation .

Treatment of Mantle Cell Lymphoma

  • Scientific Field : Oncology
  • Application Summary : Apilimod mesylate is under development for the treatment of mantle cell lymphoma .
  • Results : The effectiveness of Apilimod in treating mantle cell lymphoma is still under investigation .

Treatment of Crohn’s Disease and Rheumatoid Arthritis

  • Scientific Field : Immunology
  • Results : The effectiveness of Apilimod in treating these autoimmune diseases is still under investigation .

Treatment of Follicular Lymphoma

  • Scientific Field : Oncology
  • Application Summary : Apilimod mesylate is under development for the treatment of follicular lymphoma .
  • Results : The effectiveness of Apilimod in treating follicular lymphoma is still under investigation .

Treatment of Diffuse Large B-Cell Lymphoma

  • Scientific Field : Oncology
  • Application Summary : Apilimod mesylate is under development for the treatment of diffuse large B-cell lymphoma .
  • Results : The effectiveness of Apilimod in treating diffuse large B-cell lymphoma is still under investigation .

Treatment of Mantle Cell Lymphoma

  • Scientific Field : Oncology
  • Application Summary : Apilimod mesylate is under development for the treatment of mantle cell lymphoma .
  • Results : The effectiveness of Apilimod in treating mantle cell lymphoma is still under investigation .

Safety And Hazards

Apilimod mesylate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJWNIKZLYZYSY-OKUPSQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apilimod mesylate

CAS RN

870087-36-8
Record name Apilimod mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APILIMOD MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apilimod mesylate
Reactant of Route 2
Apilimod mesylate
Reactant of Route 3
Reactant of Route 3
Apilimod mesylate
Reactant of Route 4
Apilimod mesylate
Reactant of Route 5
Reactant of Route 5
Apilimod mesylate
Reactant of Route 6
Apilimod mesylate

Citations

For This Compound
196
Citations
S Krausz, MJH Boumans, DM Gerlag, J Lufkin… - Targeted therapies in …, 2011 - dare.uva.nl
… In the present trial, we evaluated the effects of treatment with apilimod mesylate. Overall, apilimod 100 mg QD was well tolerated and did not interfere with MTx treatment. However, …
Number of citations: 2 dare.uva.nl
S Krausz, MJH Boumans, DM Gerlag… - Arthritis & …, 2012 - Wiley Online Library
… In the present trial, we evaluated the effects of treatment of RA with apilimod mesylate. Overall, apilimod 100 mg/day was well tolerated and did not interfere with the effects of MTX. …
BE Sands, EW Jacobson… - Inflammatory bowel …, 2010 - academic.oup.com
… of apilimod mesylate in treating adults with active CD. Apilimod mesylate's hypothesized … open-label, dose-escalation study of apilimod mesylate in a cohort of patients with active CD…
Number of citations: 100 academic.oup.com
M Cinato, L Guitou, A Saidi, A Timotin, E Sperazza… - Theranostics, 2021 - ncbi.nlm.nih.gov
Rationale: TGFβ signaling pathway controls tissue fibrotic remodeling, a hallmark in many diseases leading to organ injury and failure. In this study, we address the role of Apilimod, a …
Number of citations: 7 www.ncbi.nlm.nih.gov
D Sbrissa, G Naisan, OC Ikonomov, A Shisheva - PloS one, 2018 - journals.plos.org
PIKfyve, an evolutionarily conserved kinase synthesizing PtdIns5P and PtdIns(3,5)P 2 , is crucial for mammalian cell proliferation and viability. Accordingly, PIKfyve inhibitors are now in …
Number of citations: 32 journals.plos.org
EA Nelson, J Dyall, T Hoenen, AB Barnes… - PLoS neglected …, 2017 - journals.plos.org
Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) is a lipid kinase involved in endosome maturation that emerged from a haploid genetic screen as being required for Ebola virus (…
Number of citations: 96 journals.plos.org
HAM Mucke - ASSAY and Drug Development Technologies, 2018 - liebertpub.com
Amlexanox is a tricyclic amine carboxylic acid with a complex immunomodulatory mechanism that is not well understood. It is the agent in Aphthasol® mouthwashes and adhesive oral …
Number of citations: 4 www.liebertpub.com
J Baker, H Ombredane, L Daly, I Knowles, G Rapeport… - bioRxiv, 2023 - biorxiv.org
… The effects of Apilimod mesylate and YM201636 against a panel of viruses were evaluated at 269 Institute for Antiviral Research in Utah State University. The assays were conducted as …
Number of citations: 0 www.biorxiv.org
QA Acton - 2012 - books.google.com
… We investigated the activity and safety of apilimod mesylate (… to evaluate the efficacy of apilimod mesylate in treating 220 … to receive placebo or apilimod mesylate 50 mg daily or 100 mg …
Number of citations: 5 books.google.com
S Krausz, MJ Boumans, DM Gerlag, J Lufkin… - an IL-12/IL-23 inhibitor, in patients …
Number of citations: 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。